molecular formula C17H24N2O3S B4657504 N-cyclopentyl-1-isobutyryl-5-indolinesulfonamide

N-cyclopentyl-1-isobutyryl-5-indolinesulfonamide

Cat. No. B4657504
M. Wt: 336.5 g/mol
InChI Key: LVHSQSCNSNMLBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of Polycyclic Sulfonyl Indolines : A variety of polycyclic sulfonyl indolines have been synthesized via FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions, involving the formation of one C-C bond and two C-S bonds in a single step (Lu et al., 2019).

  • Cyclization Cascades via N-amidyl Radicals : The addition of radicals to the double bond of N-(arylsulfonyl)acrylamides can trigger cyclization/aryl migration/desulfonylation cascades, demonstrating synthetic utility in subsequent C-C and C-X bond-forming events to build molecular complexity (Fuentes et al., 2015).

Molecular Structure Analysis

  • Crystal Structure Analysis : The crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, a related compound, has been determined by X-ray crystallography, offering insights into the molecular structure of similar compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

  • Chemical Reactions of Indolines : Lewis acid-catalyzed cyanation of indoles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) offers insights into the chemical reactivity of similar indoline compounds (Yang et al., 2011).

Physical Properties Analysis

  • Analysis of Indoline Compounds : The study of the synthesis and properties of various indoline compounds, such as indolines synthesized via intramolecular [4 + 2] cycloaddition, can provide valuable information on the physical properties of N-cyclopentyl-1-isobutyryl-5-indolinesulfonamide (Dunetz & Danheiser, 2005).

Chemical Properties Analysis

  • Chemical Properties of Indoline Alkaloids : The total synthesis of indoline alkaloids using a cyclopropanation strategy offers insights into the chemical properties and reactivities of indoline compounds (Zhang et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, it might interact with biological targets such as enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to minimize risk .

Future Directions

Future research could explore the potential uses of this compound, such as its potential as a pharmaceutical agent. Further studies could also investigate its physical and chemical properties, its reactivity, and its safety profile .

properties

IUPAC Name

N-cyclopentyl-1-(2-methylpropanoyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-12(2)17(20)19-10-9-13-11-15(7-8-16(13)19)23(21,22)18-14-5-3-4-6-14/h7-8,11-12,14,18H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHSQSCNSNMLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-isobutyrylindoline-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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